3-chloro-N-(tetrahydro-2-furanylmethyl)-1-benzothiophene-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves the reaction of chlorobenzo[b]thiophene-2-carboxyl chloride with various amines in the presence of triethylamine or other catalysts. For instance, a study detailed the synthesis of a structurally related compound through a reaction involving 3-chlorobenzo[b] thiophene -2-carboxyl chloride and 8-aminoquinoline, highlighting the importance of catalysts in such syntheses (Abbasi et al., 2011).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using techniques like single-crystal X-ray diffraction, which provides insights into the crystallization and molecular geometry. The detailed study by Abbasi et al. (2011) shows the compound crystallizing in the monoclinic system, with specific measurements for the crystal axes and angles, emphasizing the compound's complex three-dimensional arrangement.
Chemical Reactions and Properties
Chemical reactions involving this class of compounds include the formation of new bonds through reactions with cyanamides, leading to derivatives with various functional groups. Ried, Oremek, and Guryn (1980) discussed synthesizing new compounds through the reaction of substituted 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides, demonstrating the compound's reactivity and potential for forming diverse chemical structures (Ried et al., 1980).
Safety and Hazards
properties
IUPAC Name |
3-chloro-N-(oxolan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-12-10-5-1-2-6-11(10)19-13(12)14(17)16-8-9-4-3-7-18-9/h1-2,5-6,9H,3-4,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXPHQFQCOBBPIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C2=C(C3=CC=CC=C3S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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